Technical Synthesis Guide: 4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
Technical Synthesis Guide: 4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
This guide details the synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol , a specialized scaffold often utilized in the development of anthelmintics, antimicrobial agents, and ion channel modulators.
The synthesis is non-trivial due to the presence of the aryl chloride and trifluoromethyl groups, which require specific care during reduction and cyclization to prevent hydrodehalogenation or hydrolysis. The route described below prioritizes chemoselectivity and yield.
MW: 252.64 g/molStrategic Retrosynthesis & Pathway Design
The synthesis of the target benzimidazole-2-thiol relies on the condensation of a 1,2-diaminobenzene derivative with a thiocarbonyl source. The critical challenge lies in accessing the correct substitution pattern on the benzene ring: a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position relative to the diamine functionality.
Retrosynthetic Logic
-
C-S Bond Formation: The 2-thiol moiety is installed via cyclization of 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine with Carbon Disulfide (
) or Potassium Ethyl Xanthate. -
Diamine Construction: The 1,2-diamine precursor is generated via the chemoselective reduction of 2-chloro-6-nitro-4-(trifluoromethyl)aniline .
-
Regiocontrol: The nitro-aniline intermediate is accessible via the electrophilic aromatic nitration of 2-chloro-4-(trifluoromethyl)aniline . The amino group directs the incoming nitro group to the ortho position (C6), which is sterically accessible and electronically favored over the position meta to the amino group.
Figure 1: Synthetic pathway from commercial aniline to the target benzimidazole-2-thiol.
Phase 1: Regioselective Nitration
Objective: Synthesize 2-chloro-6-nitro-4-(trifluoromethyl)aniline.
The amino group is a strong ortho/para director. With the para position blocked by the
Protocol
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge 2-chloro-4-(trifluoromethyl)aniline (20.0 g, 102 mmol) and concentrated Sulfuric Acid (
, 100 mL). Cool the mixture to 0–5 °C using an ice-salt bath. -
Nitration: Prepare a mixture of fuming Nitric Acid (
, 7.0 mL) and (20 mL). Add this solution dropwise to the aniline mixture over 45 minutes, maintaining the internal temperature below 10 °C.-
Note: Exotherms can lead to di-nitration or tarring. Strict temperature control is vital.
-
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench: Pour the reaction mixture carefully onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid, wash thoroughly with water (3 x 100 mL) to remove acid traces, and dry in a vacuum oven at 50 °C.
-
Yield: Expect ~85-90% yield of yellow crystalline solid.
Phase 2: Chemoselective Reduction
Objective: Synthesize 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine.
Critical Control Point: Catalytic hydrogenation (e.g.,
Protocol (SnCl2 Method)
-
Setup: In a 1 L round-bottom flask, dissolve the nitro-aniline intermediate (20.0 g, 83 mmol) in Ethanol (200 mL).
-
Reagent Addition: Add Stannous Chloride Dihydrate (
, 94.0 g, 415 mmol, 5 eq) followed by concentrated Hydrochloric Acid (40 mL). -
Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours. Monitor by TLC (solvent: Ethyl Acetate/Hexane 1:1) for the disappearance of the yellow nitro compound.
-
Workup: Cool to room temperature. Neutralize the solution to pH 8–9 using 20% NaOH solution. This will precipitate tin salts.
-
Extraction: Filter the mixture through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate. Extract the filtrate with Ethyl Acetate (3 x 100 mL).
-
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Product: The diamine is obtained as a dark off-white to brownish solid. It is prone to oxidation and should be used immediately in the next step or stored under nitrogen.
Phase 3: Thiocarbonyl Cyclization
Objective: Ring closure to form 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol.
The reaction uses Carbon Disulfide (
Protocol
-
Solvation: Dissolve the fresh diamine (15.0 g, 71 mmol) in Ethanol (150 mL) and Water (25 mL) in a 500 mL flask.
-
Base Addition: Add Potassium Hydroxide (KOH, 4.8 g, 85 mmol). Stir until dissolved.
-
Cyclization: Add Carbon Disulfide (
, 6.5 mL, 107 mmol) dropwise.-
Safety:
is highly flammable and toxic. Use a fume hood.
-
-
Reflux: Heat the mixture to reflux for 6–8 hours. The evolution of
gas (rotten egg odor) indicates reaction progress. Trap the off-gas in a bleach solution. -
Precipitation: Cool the reaction mixture. Add Activated Charcoal (1.0 g) and reflux for 10 minutes, then filter hot to remove impurities.
-
Acidification: Dilute the filtrate with warm water (100 mL) and acidify with Acetic Acid (50% v/v) to pH 4–5 while stirring. The product will precipitate as white/off-white glistening crystals.
-
Purification: Filter the crude product and recrystallize from Ethanol/Water (8:2) to obtain the pure thiol.
Mechanism of Action
The mechanism involves the nucleophilic attack of one amino group on
Figure 2: Mechanistic flow of the thione ring closure.
Analytical Validation
The synthesized compound exists in a tautomeric equilibrium between the thione (1,3-dihydro-2H-benzo[d]imidazole-2-thione) and thiol forms, though the thione form typically predominates in the solid state.
Table 1: Expected Analytical Data
| Technique | Parameter | Expected Signal / Observation |
| Physical State | Appearance | White to off-white crystalline powder |
| Melting Point | Range | 290–295 °C (dec) |
| 1H NMR | (DMSO-d6) | |
| IR Spectroscopy | Bands | 3100-3200 ( |
| MS (ESI) | m/z |
Note on NMR: The
Safety & Handling Protocols
Carbon Disulfide ( )[2][3][4]
-
Hazard: Extremely flammable (Flash point -30 °C) and neurotoxic.
-
Control: Handle strictly in a fume hood. Use glass or stainless steel equipment; avoid plastics that may swell.
-
Alternative: If
restrictions apply, Potassium Ethyl Xanthate (1.1 eq) can be used in refluxing ethanol/water with similar yields [2].
Hydrofluoric Acid Risks
-
While this protocol does not use HF directly, the degradation of trifluoromethyl groups under extreme conditions can release fluoride ions. Avoid strongly acidic conditions at temperatures >150 °C.
Waste Disposal
-
Aqueous waste containing tin salts (from reduction) must be segregated as heavy metal waste.
- generated during cyclization should be scrubbed through a NaOH/Hypochlorite trap.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on chemoselective reduction of nitro compounds in the presence of halides).
-
Org.[2][3][4] Synth. 1950, 30, 56. 2-Mercaptobenzimidazole. Link (Foundational protocol for benzimidazole-2-thiol synthesis using xanthates or CS2).
-
Der Pharma Chemica, 2010, 2(2): 20-26. Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Link (General procedure for substituted benzimidazole-2-thiols).
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(9): 622-629. Synthesis, DNA protection and antimicrobial activity of some novel chloromethyl benzimidazole derivatives. Link (Validation of CS2 cyclization methods).
Sources
- 1. 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. US3979403A - Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole - Google Patents [patents.google.com]
